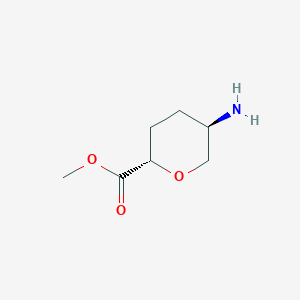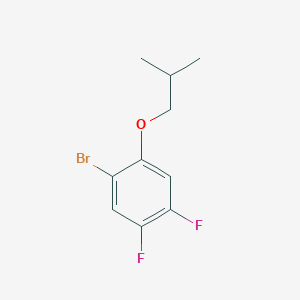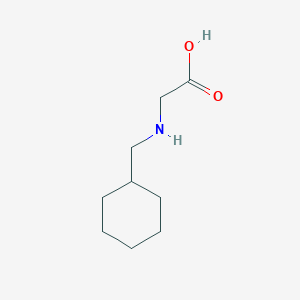
N-(cyclohexylmethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)glycine is an organic compound that belongs to the class of N-substituted glycines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the glycine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)glycine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with glycine or its derivatives. The reaction typically requires the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the Strecker synthesis, which involves the reaction of cyclohexylmethylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product . This method is advantageous due to its simplicity and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the glycine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted glycine derivatives. These products can have varied applications depending on their chemical properties.
Scientific Research Applications
N-(cyclohexylmethyl)glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparison with Similar Compounds
N-(cyclohexylmethyl)glycine can be compared with other similar compounds, such as N-(benzyl)glycine and N-(methoxyethyl)glycine. These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and biological activities . For instance, N-(benzyl)glycine has a benzyl group instead of a cyclohexylmethyl group, which may result in different binding affinities and reactivity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)acetic acid |
InChI |
InChI=1S/C9H17NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h8,10H,1-7H2,(H,11,12) |
InChI Key |
XQMXBAOAYVXFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


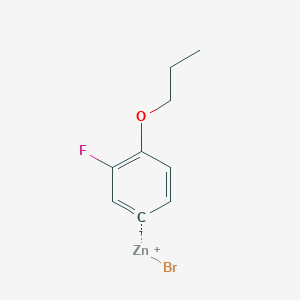

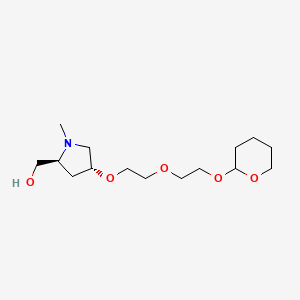


![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
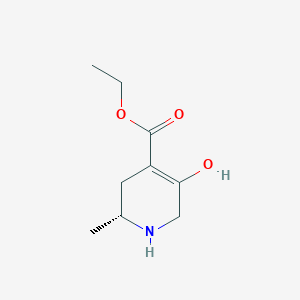
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-pyrrole](/img/structure/B14895997.png)
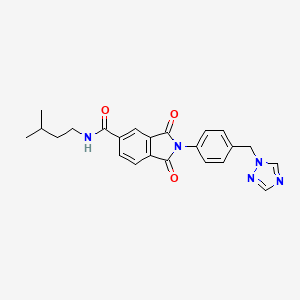
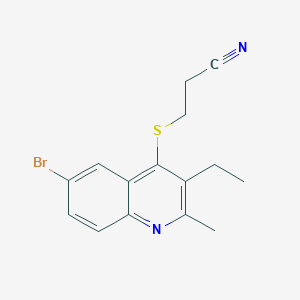
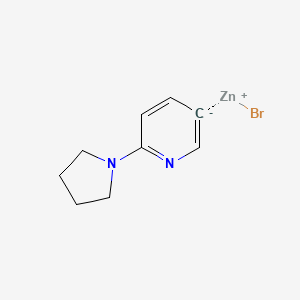
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
